Tert-butyl N-(1-oxohexan-2-yl)carbamate
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Overview
Description
Tert-butyl N-(1-oxohexan-2-yl)carbamate is an organic compound with the molecular formula C11H21NO3. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-oxohexan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate hexanone derivative. One common method involves the use of tert-butyl chloroformate and hexan-2-one in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(1-oxohexan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction results in the formation of amines.
Scientific Research Applications
Tert-butyl N-(1-oxohexan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-oxohexan-2-yl)carbamate involves the stabilization of amine groups through the formation of a carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The compound can be deprotected under acidic conditions to release the free amine.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative used for similar purposes.
Tert-butyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate: A more complex derivative with additional hydroxyl groups.
Uniqueness
Tert-butyl N-(1-oxohexan-2-yl)carbamate is unique due to its specific structure, which provides stability and ease of deprotection. Its hexanone moiety offers additional synthetic versatility compared to simpler carbamates.
Properties
IUPAC Name |
tert-butyl N-(1-oxohexan-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMGXPJNZKYOQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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